1,3-Benzothiazole-6-sulfonic acid
Overview
Description
1,3-Benzothiazole-6-sulfonic acid is a chemical compound with the molecular formula C7H5NO3S2 and a molecular weight of 215.25 . It is a powder in physical form .
Synthesis Analysis
The synthesis of benzothiazole compounds, including 1,3-Benzothiazole-6-sulfonic acid, has been a topic of interest due to their significant biological activities . A common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazole-6-sulfonic acid consists of a benzene ring fused to a thiazole ring . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Chemical Reactions Analysis
Benzothiazoles, including 1,3-Benzothiazole-6-sulfonic acid, have been synthesized through various methods, such as the condensation of 2-aminobenzenethiol with aldehydes . Other methods include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Physical And Chemical Properties Analysis
1,3-Benzothiazole-6-sulfonic acid has a density of 1.7±0.1 g/cm3 . Its refractive index is 1.713, and it has a molar refractivity of 50.6±0.4 cm3 . The compound has a polar surface area of 104 Å2 and a polarizability of 20.1±0.5 10-24 cm3 . Its surface tension is 79.8±3.0 dyne/cm, and it has a molar volume of 129.0±3.0 cm3 .Scientific Research Applications
Pharmaceutical Chemistry: Synthesis of Biologically Active Molecules
Benzo[d]thiazole-6-sulfonic acid: serves as a key precursor in the synthesis of 2-arylbenzothiazole derivatives, which are prominent in pharmaceutical chemistry due to their wide range of pharmacological properties. These derivatives exhibit a variety of biological activities, including antibacterial, antifungal, antioxidant, and antimicrobial effects. They also show potential as anti-proliferative agents, which could be beneficial in cancer therapy .
Green Chemistry: Sustainable Synthetic Processes
In the realm of green chemistry, Benzo[d]thiazole-6-sulfonic acid is involved in the synthesis of benzothiazole compounds through environmentally friendly processes. These methods often utilize condensation reactions with aldehydes, ketones, acids, or acyl chlorides, aiming to reduce the environmental impact of chemical synthesis .
Enzyme Inhibition: Therapeutic Applications
Compounds synthesized from Benzo[d]thiazole-6-sulfonic acid have been found to act as enzyme inhibitors. This application is significant in the development of new therapeutic agents for diseases where enzyme regulation plays a crucial role, such as diabetes and certain types of cancer .
Electroluminescent Devices: OLED Technology
The derivatives of Benzo[d]thiazole-6-sulfonic acid are used as electrophosphorescent emitters in organic light-emitting diodes (OLEDs). This application is crucial for the advancement of display and lighting technologies, offering benefits like improved energy efficiency and better color purity .
Fluorescent Probes: Analyte Detection
In analytical chemistry, fluorescent probes derived from Benzo[d]thiazole-6-sulfonic acid are employed for the detection of various analytes. These probes can be used in the detection of bacterial presence, offering a rapid and sensitive method for identifying infections .
Anti-Infective Agents: Combating Pathogens
The synthesis of compounds from Benzo[d]thiazole-6-sulfonic acid has led to the development of anti-infective agents. These agents show potential in inhibiting the formation of protective capsules in pathogens like uropathogenic Escherichia coli, which is a significant step in combating antibiotic-resistant infections .
Material Science: Dyeing and Pigmentation
In material science, Benzo[d]thiazole-6-sulfonic acid derivatives are used as fluorescent pigment dyeing substrates. These compounds contribute to the development of new materials with specific optical properties, which can be applied in various industries, including textiles and plastics .
Biochemical Research: DNA Interaction Studies
Benzo[d]thiazole-6-sulfonic acid: derivatives have shown good DNA topoisomerase-II inhibitor activity. This is particularly important in biochemical research, where understanding the interaction between small molecules and DNA can lead to insights into the mechanisms of genetic regulation and the development of new drugs .
Safety And Hazards
1,3-Benzothiazole-6-sulfonic acid is considered dangerous . It is harmful if swallowed or in contact with skin . It is also toxic if inhaled and causes respiratory tract irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles, including 1,3-Benzothiazole-6-sulfonic acid, are anticipated to be related to green chemistry . This includes the use of condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
properties
IUPAC Name |
1,3-benzothiazole-6-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)5-1-2-6-7(3-5)12-4-8-6/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDMYHVETQRVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559803 | |
Record name | 1,3-Benzothiazole-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-6-sulfonic acid | |
CAS RN |
145708-16-3 | |
Record name | 1,3-Benzothiazole-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-6-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.